AR Degradation Potency in LNCaP Cells
ARD-69 achieves a DC50 of 0.86 nM in LNCaP prostate cancer cells, indicating potent AR degradation [1]. In contrast, the closely related VHL-based PROTAC ARD-61 exhibits a DC50 of 7.2 nM in the same cell line [2]. Another VHL-recruiting PROTAC, ARCC-4, shows a DC50 of ~5 nM in LNCaP cells [3]. ARD-69 is therefore approximately 8.4-fold more potent than ARD-61 and ~5.8-fold more potent than ARCC-4 in this cellular context.
| Evidence Dimension | DC50 (concentration for 50% AR degradation) |
|---|---|
| Target Compound Data | 0.86 nM |
| Comparator Or Baseline | ARD-61: 7.2 nM; ARCC-4: ~5 nM |
| Quantified Difference | ARD-69 is 8.4x more potent than ARD-61; ~5.8x more potent than ARCC-4 |
| Conditions | LNCaP AR-positive prostate cancer cells, Western blot quantification |
Why This Matters
Lower DC50 translates to effective AR degradation at lower compound concentrations, reducing potential off-target effects and enabling more efficient target engagement in cellular assays.
- [1] Han X, Zhao L, Xiang W, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964. doi:10.1021/acs.jmedchem.8b01631 View Source
- [2] He Y, Sun MM, Zhang GG, et al. Targeting androgen receptor degradation in prostate cancer: a review of PROTACs and molecular glues. Signal Transduct Target Ther. 2022;7:192. doi:10.1038/s41392-022-00999-9 View Source
- [3] Salami J, Alabi S, Crews CM, et al. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Commun Biol. 2018;1:100. doi:10.1038/s42003-018-0105-8 View Source
